2-Fluoro-4-nitrobenzoyl chloride
Overview
Description
2-Fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
2-Fluoro-4-nitrobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the nitration of 2-fluorobenzoyl chloride to introduce the nitro group at the fourth position. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .
Another method involves the chlorination of 2-fluoro-4-nitrobenzoic acid using thionyl chloride or oxalyl chloride. This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound .
Chemical Reactions Analysis
2-Fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
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Electrophilic Aromatic Substitution: : The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which deactivates the benzene ring towards electrophilic attack. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride) .
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Nucleophilic Substitution: : The acyl chloride group in this compound is highly reactive towards nucleophiles. It can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
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Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride .
Scientific Research Applications
2-Fluoro-4-nitrobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
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Pharmaceuticals: : It is used in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents, antibiotics, and anticancer drugs .
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Agrochemicals: : The compound is employed in the production of herbicides, insecticides, and fungicides .
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Material Science: : It is used in the preparation of functionalized polymers and advanced materials with specific properties .
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Biological Research: : this compound is used as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function .
Mechanism of Action
The mechanism of action of 2-fluoro-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .
In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The nitro group can also undergo reduction to form an amino group, which can further participate in biochemical reactions .
Comparison with Similar Compounds
2-Fluoro-4-nitrobenzoyl chloride can be compared with other similar compounds, such as:
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4-Nitrobenzoyl chloride: : This compound lacks the fluorine substituent and has different reactivity and applications compared to this compound .
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2-Fluoro-5-nitrobenzoyl chloride: : This isomer has the nitro group at the fifth position instead of the fourth position, leading to differences in chemical reactivity and applications .
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2-Chloro-4-nitrobenzoyl chloride: : This compound has a chlorine substituent instead of a fluorine substituent, which affects its chemical properties and reactivity .
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered electronic effects, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-fluoro-4-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMAUUSVWQBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439591 | |
Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-23-6 | |
Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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